molecular formula C11H10ClN3S B1217524 4-Amino-2-(benzylthio)-6-chloropyrimidine CAS No. 99983-92-3

4-Amino-2-(benzylthio)-6-chloropyrimidine

Cat. No.: B1217524
CAS No.: 99983-92-3
M. Wt: 251.74 g/mol
InChI Key: LGTXUPUULSWTNA-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine is a heterocyclic compound that contains a pyrimidine ring substituted with a benzylsulfanyl group at the 2-position, a chlorine atom at the 6-position, and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Chlorination: The introduction of the chlorine atom at the 6-position can be achieved through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The amine group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example:

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-4,6-dichloropyrimidine: Similar structure but with an additional chlorine atom at the 4-position.

    2-Benzylsulfanyl-6-methylpyrimidin-4-ylamine: Similar structure but with a methyl group instead of a chlorine atom at the 6-position.

Uniqueness

2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to inhibit both CDKs and HIV-1 reverse transcriptase makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-benzylsulfanyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTXUPUULSWTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20244368
Record name 4-Amino-2-(benzylthio)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99983-92-3
Record name 4-Amino-2-(benzylthio)-6-chloropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099983923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-(benzylthio)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20244368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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